

Molecular Pharmacology of Tegoprazan: An Indepth Technical Guide for Researchers

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Abstract

Tegoprazan is a next-generation therapeutic agent for acid-related gastrointestinal disorders, belonging to the class of potassium-competitive acid blockers (P-CABs). This document provides a comprehensive technical overview of the molecular pharmacology of Tegoprazan, intended for researchers, scientists, and drug development professionals. It details Tegoprazan's mechanism of action, binding kinetics, and its pharmacokinetic and pharmacodynamic profiles. This guide also includes detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows to facilitate a deeper understanding of its pharmacological properties.

Introduction

Tegoprazan, with the chemical formula C20H19F2N3O3 and a molecular weight of 387.38 g/mol , is a potent and highly selective inhibitor of the gastric H+/K+-ATPase (proton pump).[1] [2] Unlike traditional proton pump inhibitors (PPIs), which irreversibly block the proton pump, Tegoprazan acts as a potassium-competitive acid blocker (P-CAB), offering a distinct and reversible mechanism of action.[3] This fundamental difference provides several clinical advantages, including a rapid onset of action and consistent acid suppression.[3] This guide delves into the core molecular pharmacology of Tegoprazan, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate its scientific foundation.

Mechanism of Action



Tegoprazan exerts its acid-suppressing effects by competitively inhibiting the potassium-binding site of the H+/K+-ATPase in gastric parietal cells.[3] This reversible inhibition prevents the exchange of extracellular K+ for intracellular H+, the final step in gastric acid secretion.[3] A key advantage of Tegoprazan is that it does not require acid activation and can bind to both active and inactive proton pumps, contributing to its rapid and sustained effect.[4]

A kinetic evaluation of Tegoprazan's inhibitory mechanism suggests that it binds to two different intermediate states of the H,K-ATPase enzyme with high and low affinity.[5] Furthermore, its protonation at lower pH allows the molecule to position itself deeper within the luminal cavity of the enzyme, leading to a higher inhibitory affinity.[5]

Signaling Pathway in Gastric Cancer Cells

Recent studies have indicated that Tegoprazan may possess anti-cancer properties in gastric cancer cells. It has been shown to inhibit proliferation, induce apoptosis, and block cell cycle progression in a dose-dependent manner.[6] These effects are potentially mediated through the PI3K/AKT/GSK3β signaling pathway, with cMYC identified as a key downstream molecule.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the in vitro and in vivo pharmacology and pharmacokinetics of Tegoprazan.

Table 1: In Vitro Inhibitory Activity of Tegoprazan



| Parameter | Species/System | Value | Reference(s) |
|--------------------------------|--------------------------|----------------|--------------|
| IC50 | Porcine H+/K+- ATPase | 0.53 μΜ | [8][9] |
| Canine H+/K+- ATPase | 0.29 - 0.52 μΜ | [10][11] | |
| Human H+/K+- ATPase | 0.29 - 0.52 μΜ | [10][11] | |
| Canine Kidney Na+/K+-ATPase | > 100 μM | [10][11] | |
| Apparent Kd (High Affinity) | H,K-ATPase (pH 7.2) | 0.56 ± 0.04 μM | [5] |
| Apparent Kd (Low Affinity) | H,K-ATPase (pH 7.2) | 2.70 ± 0.24 μM | [5] |

Table 2: In Vivo Efficacy of Tegoprazan in Rat Models

| Model | Parameter | Value | Reference(s) |
|--|---|-----------|--------------|
| GERD Model | ED50 (esophageal injury & acid secretion) | 2.0 mg/kg | [8][9] |
| Naproxen-induced Peptic Ulcer | ED50 | 0.1 mg/kg | [8][9] |
| Ethanol-induced Peptic Ulcer | ED50 | 1.4 mg/kg | [8][9] |
| Water-immersion Restraint Stress- induced Peptic Ulcer | ED50 | 0.1 mg/kg | [8][9] |

Table 3: Pharmacokinetic Parameters of Tegoprazan in Healthy Subjects



| Dose | Condition | Cmax (ng/mL) | Tmax (hr) | AUCτ (ng·h/mL) | Reference(s |
|---|--------------------------------|-----------------------|-----------|---------------------------|-------------|
| 50 mg (Single Dose) | Fasting | - | 0.5 - 1 | - | [12] |
| 50 mg (Single Dose) | 30 min before high-fat meal | - | - | - | [12] |
| 50 mg (Single Dose) | 30 min after high-fat meal | Decreased | Delayed | Similar to fasting | [12] |
| 50 mg (Multiple Dose, 7 days) with Amoxicillin/Cl arithromycin | - | Increased 2.2-fold | - | Increased 2.7-fold | [13] |
| 100 mg (Multiple Dose, 7 days) with Amoxicillin/Cl arithromycin | - | Increased 2.2-fold | - | Increased 2.7-fold | [13] |
| 200 mg (Single Dose) | Fed | Decreased | Delayed | No significant difference | [4] |

Note: "-" indicates data not explicitly provided in the cited sources.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the pharmacological evaluation of Tegoprazan.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of Tegoprazan on the proton pump.



- Enzyme Preparation: H+/K+-ATPase-enriched ion-leaky vesicles are isolated from porcine gastric mucosa.[8][9]
- Assay Principle: The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
- Procedure:
 - The reaction is performed in a buffer containing the enzyme preparation, ATP, and MgCl2 at a controlled pH (e.g., 7.4).[5]
 - Varying concentrations of Tegoprazan are pre-incubated with the enzyme.
 - The reaction is initiated by the addition of ATP.
 - The amount of Pi released is determined colorimetrically.
 - The IC50 value, the concentration of Tegoprazan that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

In Vivo Models of Gastric Acid-Related Diseases

These models are used to assess the efficacy of Tegoprazan in a living organism.

- GERD Model in Rats:
 - Gastroesophageal reflux is surgically induced in rats.
 - Tegoprazan or a vehicle control is administered orally.
 - After a set period, the animals are euthanized, and the esophagus is examined for lesions and inflammation to determine the extent of esophageal injury. Gastric acid secretion is also measured.[8][9]
- Naproxen-Induced Peptic Ulcer Model in Rats:
 - Rats are fasted prior to the experiment.
 - Naproxen is administered orally to induce gastric ulcers.



- Tegoprazan or a control is administered prior to naproxen administration.
- The stomachs are then removed, and the ulcer index is determined by measuring the area of the lesions.[8][9]

Pharmacokinetic Studies in Healthy Volunteers

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of Tegoprazan in humans.

- Study Design: Typically, a randomized, open-label, single- or multiple-dose study is conducted in healthy male subjects.[13]
- Procedure:
 - Subjects receive a single or multiple oral doses of Tegoprazan.
 - Blood samples are collected at various time points post-dosing.
 - Plasma concentrations of Tegoprazan and its active metabolite (M1) are quantified using a validated analytical method like LC-MS/MS.
 - Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles.[13]

Western Blot Analysis of PI3K/AKT/GSK3ß Signaling Pathway

This method is used to investigate the molecular mechanism of Tegoprazan's effects on gastric cancer cells.

- Cell Culture and Treatment: Gastric cancer cell lines (e.g., AGS and MKN74) are cultured and treated with varying concentrations of Tegoprazan.
- Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.
- SDS-PAGE and Western Blotting:

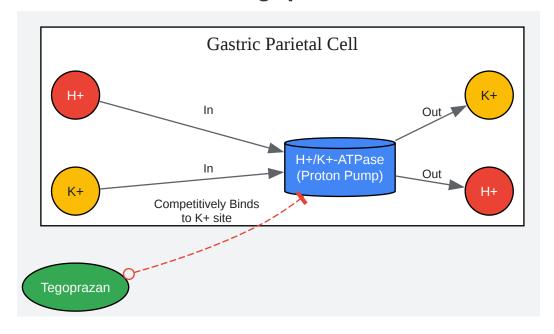


- Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a membrane (e.g., PVDF).
- The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and GSK3β.
- A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
- The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the changes in protein phosphorylation.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the molecular pharmacology of Tegoprazan.

Mechanism of Action of Tegoprazan

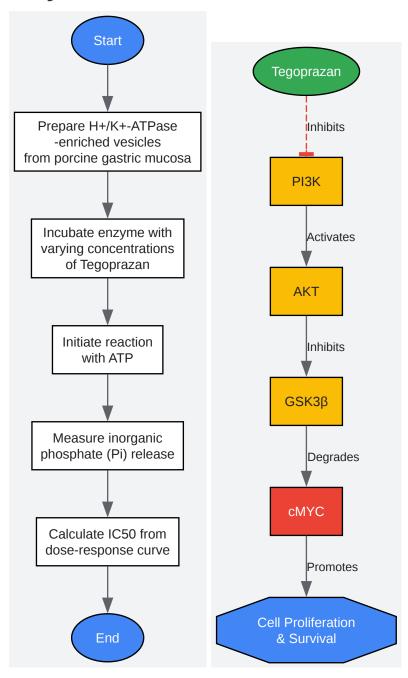


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Caption: Competitive inhibition of the H+/K+-ATPase by Tegoprazan.



Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay



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